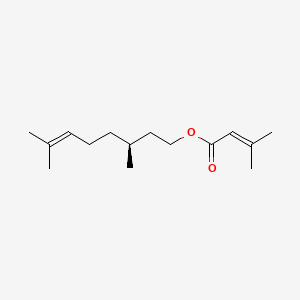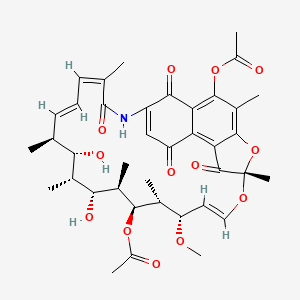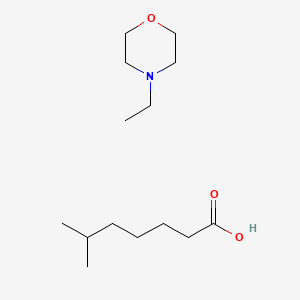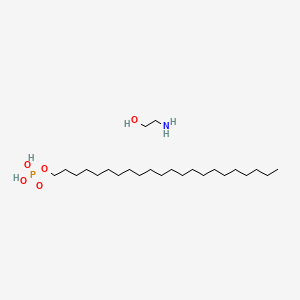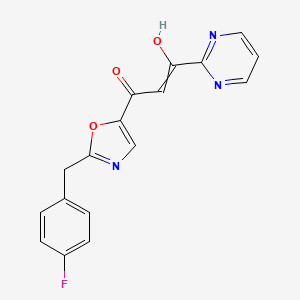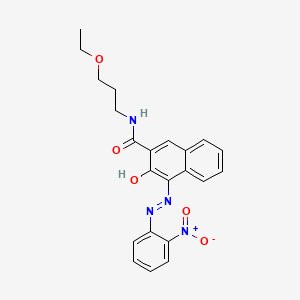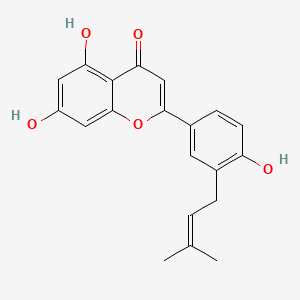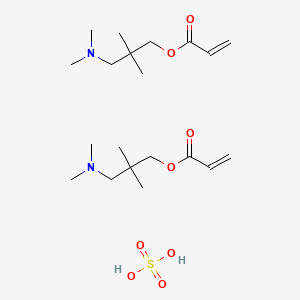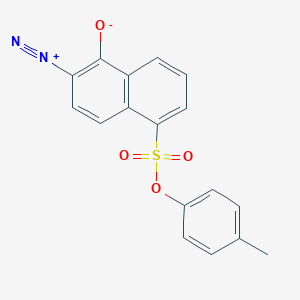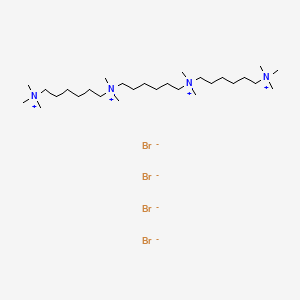
N,N,N',N'-Tetramethyl-N,N'-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and useful in various applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexamethylenediamine and trimethylamine.
Quaternization Reaction: The primary step involves the quaternization of hexamethylenediamine with trimethylamine in the presence of a suitable solvent, such as methanol or ethanol. This reaction is typically carried out under reflux conditions to ensure complete quaternization.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide follows similar steps but on a larger scale. The process involves:
Bulk Quaternization: Large-scale quaternization reactions are conducted in industrial reactors with precise control over temperature and pressure to ensure consistent product quality.
Automated Purification: Advanced purification techniques, such as continuous chromatography, are employed to achieve high purity levels efficiently.
Quality Control: Stringent quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology for its ability to disrupt cell membranes, making it useful in studies involving cell lysis and membrane permeability.
Industry: The compound is used in the production of antimicrobial agents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide involves its interaction with cell membranes and other molecular targets. The quaternary ammonium groups in the compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, the compound can form complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar quaternary ammonium groups but a different overall structure.
Hexamethylenetetramine: Another compound with multiple ammonium groups, used in different applications.
Tetramethylammonium Bromide: A simpler quaternary ammonium compound with fewer ammonium groups.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide is unique due to its multiple quaternary ammonium groups and long alkyl chains, which confer distinct properties such as high solubility in water and the ability to form stable complexes with various molecules. These characteristics make it particularly valuable in applications requiring strong interactions with cell membranes and other biomolecules.
Properties
CAS No. |
107717-05-5 |
|---|---|
Molecular Formula |
C28H66Br4N4 |
Molecular Weight |
778.5 g/mol |
IUPAC Name |
6-[dimethyl-[6-(trimethylazaniumyl)hexyl]azaniumyl]hexyl-dimethyl-[6-(trimethylazaniumyl)hexyl]azanium;tetrabromide |
InChI |
InChI=1S/C28H66N4.4BrH/c1-29(2,3)23-17-11-13-19-25-31(7,8)27-21-15-16-22-28-32(9,10)26-20-14-12-18-24-30(4,5)6;;;;/h11-28H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI Key |
KLDYTYBXMONFMS-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


